2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
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Description
2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with intricate structures such as the one described often undergo detailed synthesis processes involving multiple steps to introduce specific functional groups or to build complex cyclic systems. For instance, the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization showcases a method for constructing cyclic compounds, which could be analogous to methods used for synthesizing the compound (Toda et al., 2000).
Molecular Structure Determination
The determination of molecular structures through X-ray crystallography provides essential insights into the compound's configuration and potential reactivity. For example, the structural analysis of silylated N-(2-hydroxyphenyl)acetamide derivatives reveals the formation of heterocycles and their properties, illustrating the importance of structural elucidation in understanding compound behavior (Lazareva et al., 2017).
Potential Applications in Pharmacology
Research on structurally related compounds often explores their pharmacological potential. For example, the investigation of 1,2,4-triazole derivatives for anti-inflammatory activity demonstrates the medical relevance of such compounds. This suggests that the compound could also hold therapeutic potential, warranting further pharmacological evaluation (Virmani & Hussain, 2014).
Chemical Reactions and Properties
The study of chemical reactions and properties of related compounds, such as cyclization reactions and pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, provides a foundation for understanding how similar compounds might react under various conditions, offering insight into potential applications and reactivity patterns (Maliszewska-Guz et al., 2005).
properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-15-23-20(17(13-31)12-27-15)11-21-25(34-23)29-24(16-6-3-2-4-7-16)30-26(21)35-14-22(33)28-18-8-5-9-19(32)10-18/h2-10,12,31-32H,11,13-14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRMPRTXPXXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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